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molecular formula C11H9NO4S B1582565 Ethyl 5-nitro-1-benzothiophene-2-carboxylate CAS No. 25785-09-5

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Cat. No. B1582565
M. Wt: 251.26 g/mol
InChI Key: DFGBQJHVCMFVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772238B2

Procedure details

To a solution of 2-chloro-5-nitro-benzaldehyde (31.01 g, 167.1 mmol) in 330 mL of anhydrous DMF at 0° C. was added K2CO3 (27.80 g, 201.1 mmol), followed by slow addition of mercapto-acetic acid ethyl ester (18.5 mL, 168.7 mmol). After stirring at 0° C. for 20 min, the resulting mixture was allowed to warm to rt and stir at rt overnight. The reaction mixture was then poured into 1.5 L of water. The solid formed was filtered and washed with 600 μL of water. After drying, 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid. MS (EI): cal'd 252.0 (MH+), exp 252.1 (MH+).
Quantity
31.01 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.C([O-])([O-])=O.[K+].[K+].[CH2:19]([O:21][C:22](=[O:25])[CH2:23][SH:24])[CH3:20].O>CN(C=O)C>[CH2:19]([O:21][C:22]([C:23]1[S:24][C:2]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=2[CH:4]=1)=[O:25])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
31.01 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
27.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
330 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stir at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 600 μL of water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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